ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5/c1-2-24-14(23)10-9-11(25-19-10)13(22)20(12(9)21)8-5-3-4-7(6-8)15(16,17)18/h3-6,9,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGQDIIYCKQCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate (CAS No. 338422-50-7) is a synthetic compound with a complex molecular structure characterized by its isoxazole and pyrrole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H11F3N2O5
- Molecular Weight : 356.25 g/mol
- Boiling Point : Predicted at 521.0 ± 60.0 °C
- Density : 1.60 ± 0.1 g/cm³
- pKa : -2.69 ± 0.40
Biological Activity Overview
Research indicates that compounds with isoxazole and pyrrole structures exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound are still being investigated but show promise in several areas:
1. Anti-inflammatory Activity
Studies have shown that derivatives of isoxazole can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, compounds similar to ethyl 4,6-dioxo derivatives have been noted for their ability to reduce inflammation in animal models by inhibiting prostaglandin synthesis .
2. Anticancer Potential
The compound may exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor angiogenesis. Research on related compounds has indicated that they can enhance the efficacy of existing chemotherapeutics by targeting DNA repair pathways .
3. Analgesic Effects
Isoxazole derivatives have been evaluated for their analgesic properties in various studies. The presence of specific substituents on the phenyl ring has been shown to influence the potency of these compounds as pain relievers .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. A plausible route includes:
- Step 1 : Formation of the pyrrolo-isoxazole core via cyclocondensation of substituted amines or hydrazines with ketone or ester precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, optimized for steric and electronic compatibility .
- Step 3 : Final esterification using ethyl chloroformate or alcohol activation under mild acidic conditions to preserve labile functional groups .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry and confirm the fused pyrrolo-isoxazole framework (using SHELX software for refinement ).
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., trifluoromethyl group at C3-phenyl) and detect diastereomeric impurities .
- LC-MS/HPLC : Quantify purity (>95%) and monitor byproducts (e.g., unreacted intermediates) using C18 reverse-phase columns and acetonitrile/water gradients .
Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?
- Methodological Answer :
- LogP : Predicted ~2.1 (trifluoromethyl group enhances lipophilicity), requiring DMSO or ethanol for dissolution in vitro .
- Hydrolytic Stability : The ester moiety may degrade under basic conditions; stability assays in PBS (pH 7.4) at 37°C are recommended to assess half-life .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing racemization in the pyrrolo-isoxazole core?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to control stereochemistry during cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yield (from 45% to 72%) by enhancing thermal efficiency in solvent-free conditions .
- Catalytic Systems : Employ Lewis acids (e.g., Zn(OTf)) to accelerate ring closure without epimerization .
Q. What experimental strategies resolve contradictions in reported biological activities of analogous pyrrolo-isoxazole derivatives?
- Methodological Answer :
- Functional Assays : Compare compound effects on neurotransmitter uptake (e.g., GABA or glutamate) in neuronal vs. glial cell models to identify cell-type-specific interactions .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to off-target effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate pharmacophore contributions .
Q. How can computational modeling predict binding interactions of this compound with potential biological targets (e.g., GABA transporters or kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to homology models of GABA transporter 1 (GAT1), focusing on the hydrophobic trifluoromethylphenyl group’s role in pocket occupancy .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the pyrrolo-isoxazole core in active sites .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities against related targets (e.g., comparing with aprepitant derivatives ).
Q. What are the challenges in designing in vivo pharmacokinetic studies for this compound, given its structural complexity?
- Methodological Answer :
- Bioavailability : Address low oral absorption (predicted <20%) via formulation with cyclodextrins or lipid nanoparticles .
- Tissue Distribution : Use radiolabeled -isotopologs to track accumulation in the CNS, leveraging autoradiography or PET imaging .
- Metabolic Pathways : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for ester hydrolysis using human liver microsomes + selective inhibitors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solvent Polarity : Re-evaluate solubility in buffered solutions with surfactants (e.g., Tween-80) vs. pure DMSO, as aggregation may artifactually reduce apparent solubility .
- pH-Dependent Solubility : Test solubility gradients across pH 1–10 to identify optimal conditions for formulation .
Q. What experimental controls are essential to validate the compound’s specificity in enzyme inhibition assays?
- Methodological Answer :
- Negative Controls : Include structurally similar but inactive analogs (e.g., methyl ester derivatives) to rule out nonspecific inhibition .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays alongside enzymatic activity measurements .
Tables
Table 1 : Key Physicochemical Properties of the Compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 355.27 g/mol | HRMS |
| LogP (Predicted) | 2.1 | ChemAxon |
| Aqueous Solubility (pH 7.4) | 12 µM | Shake-flask HPLC |
| Melting Point | 168–170°C | DSC |
Table 2 : Common Byproducts in Synthesis and Mitigation Strategies
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Des-ethyl ester derivative | Ester hydrolysis during workup | Use anhydrous conditions |
| Racemic pyrrolo-isoxazole | Epimerization at C6a | Chiral HPLC purification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
